molecular formula C16H16N4O2S B3019384 Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852372-90-8

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No. B3019384
CAS RN: 852372-90-8
M. Wt: 328.39
InChI Key: ORXHBCIGJLDUNO-UHFFFAOYSA-N
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Description

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound that belongs to a class of heterocyclic derivatives known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as the presence of a 1,2,4-triazole moiety and a pyridine ring, which are common in medicinal chemistry due to their diverse pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a heterocyclic core followed by various functionalization reactions. For instance, the synthesis of ethyl 2-(2-pyridylacetate) derivatives is achieved through the linkage of a 2-pyridyl ring with different moieties such as thiosemicarbazide, 1,2,4-triazole, thiadiazole, and oxadiazole . Similarly, the synthesis of a pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring is performed via a condensation reaction . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate phenyl and thioester substituents.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry (MS), and in some cases, by X-ray crystallography . For example, the molecular structure of a compound with a 1,2,4-triazolo[1,5-a]pyrimidine ring was confirmed by X-ray single crystal diffraction and compared with DFT calculations . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups. The compounds discussed in the papers are synthesized to include reactive sites that allow for further chemical transformations or biological interactions . The chemical behavior of this compound would likely be similar, with the potential for further functionalization or participation in biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do describe the properties of structurally related compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular composition and confirmed through experimental measurements . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Future Directions

While specific future directions for “Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” were not found, research into similar compounds like [1,2,4]triazolo[4,3-a]quinoxaline derivatives and other triazole compounds continues due to their wide range of potential therapeutic uses .

properties

IUPAC Name

ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-14-10-9-13-17-18-15(20(13)19-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXHBCIGJLDUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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